N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a dimethoxy group and a triazole ring, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the reaction of a suitable precursor with hydrazine derivatives to form the triazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide
- 2,4-Disubstituted thiazoles
Uniqueness
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, such as the dimethoxy group and the triazole ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
652538-57-3 |
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Molecular Formula |
C10H20N4O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[(2S)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3/t9-/m0/s1 |
InChI Key |
JZKAJMJHQUNETP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(OC)OC)NN1C=NN=C1 |
Canonical SMILES |
CC(C)CC(C(OC)OC)NN1C=NN=C1 |
Origin of Product |
United States |
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